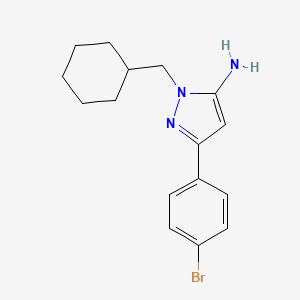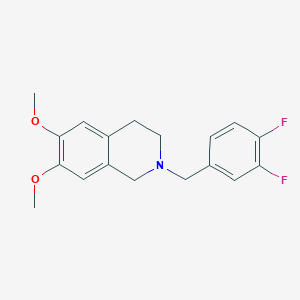
3-(4-bromophenyl)-1-(cyclohexylmethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-1-(cyclohexylmethyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as BCTC, which stands for N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is mainly expressed in sensory neurons.
作用機序
BCTC exerts its pharmacological effects by blocking the TRPV1 channel, which is involved in the perception of pain and temperature. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid, and its activation leads to the release of neurotransmitters that signal pain and inflammation. By blocking TRPV1, BCTC reduces the perception of pain and inflammation.
Biochemical and Physiological Effects
BCTC has been shown to have several biochemical and physiological effects in animal models. Studies have shown that BCTC reduces the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. BCTC also reduces the activation of glial cells, which are involved in the maintenance of chronic pain.
実験室実験の利点と制限
BCTC has several advantages for use in laboratory experiments. It is a highly selective TRPV1 antagonist, which means that it can be used to study the specific role of TRPV1 in various diseases and conditions. BCTC is also highly potent, which means that it can be used at low doses to achieve its pharmacological effects. However, BCTC has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on BCTC. One area of research is the development of new TRPV1 antagonists that have improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the role of TRPV1 in various diseases and conditions, including cancer, diabetes, and neurodegenerative diseases. Additionally, BCTC can be used as a tool to study the physiological and pathological functions of TRPV1 in different tissues and organs.
合成法
The synthesis of BCTC involves a multi-step process that includes the reaction of 4-bromoaniline with tert-butyl isocyanide to form an intermediate compound. This intermediate is then reacted with 3-chloropyridine-2-carboxylic acid to form the final product, BCTC. The synthesis of BCTC is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BCTC has been extensively studied for its potential therapeutic properties in various diseases and conditions. One of the main areas of research is pain management, where BCTC has been shown to be effective in reducing pain in animal models. BCTC has also been studied for its potential use in the treatment of inflammatory and neuropathic pain.
特性
IUPAC Name |
5-(4-bromophenyl)-2-(cyclohexylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3/c17-14-8-6-13(7-9-14)15-10-16(18)20(19-15)11-12-4-2-1-3-5-12/h6-10,12H,1-5,11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPTXKWATVCXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)


![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)

![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)


![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)